4-Piperidinoaniline
Overview
Description
4-Piperidinoaniline is a compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is also known by other names such as 4-(1-Piperidino)aniline, 4-(1-Piperidinyl)aniline, and 4-(Piperidin-1-yl)aniline .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 140.3±18.3 °C . The index of refraction is 1.590, and the molar refractivity is 55.3±0.3 cm3 .
Scientific Research Applications
Gastric Antisecretory Agents : Research has shown that derivatives of 4-piperidinoaniline, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have potential applications as nonanticholinergic gastric antisecretory drugs, beneficial in treating peptic ulcer disease (Scott et al., 1983).
Pharmaceutical Building Blocks : Secondary piperidines, including derivatives of this compound, are considered ideal building blocks for pharmaceuticals due to their presence in commercial drugs. Recent advances involve electrochemical methods for cyanation of these heterocycles, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).
Antiproliferative Properties : Some analogues of this compound have demonstrated significant antiproliferative effects against various human cancer cell lines. This indicates their potential as leads in cancer drug discovery (Harishkumar et al., 2018).
Antimycobacterial Applications : Spiro-piperidin-4-ones, synthesized from this compound derivatives, exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates their potential as effective treatments for tuberculosis (Kumar et al., 2008).
- of damaged bases, playing a crucial role in DNA damage studies and sequencing methods (Mattes et al., 1986).
Chemical Cleavage of DNA : Certain amines, including derivatives of this compound, are capable of cleaving DNA at abasic sites and UV photoproducts. This has implications in molecular biology and genetics research (McHugh & Knowland, 1995).
- -Piperidinoaniline derivatives have been involved in the unexpected synthesis of complex organic compounds, such as tricyclic chromeno[3,4-c]pyridine derivatives. These compounds have potential applications in organic synthesis and drug development (Ivanov et al., 2014).
Crystal and Molecular Structure Studies : The study of the crystal and molecular structure of this compound derivatives, like 4-piperidinecarboxylic acid hydrochloride, contributes to the understanding of molecular interactions and bonding patterns, which is vital in materials science and chemistry (Szafran et al., 2007).
Synthesis of Bioactive Compounds : this compound derivatives are used in the synthesis of various bioactive compounds, such as CCR5 antagonists for HIV-1 treatment. This highlights their role in medicinal chemistry and drug development (Jiang et al., 2004).
Hydrogen Storage Applications : Piperidine derivatives, including those based on this compound, are evaluated for their potential as organic hydrogen storage materials for fuel cells, which is crucial for sustainable energy research (Cui et al., 2008).
Safety and Hazards
4-Piperidinoaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
4-Piperidinoaniline is an organic compound characterized by its piperidine and aniline functional groups
Mode of Action
It is known that the compound is used as a building block in the synthesis of various pharmaceutical drugs, including antihistamines and local anesthetics . This suggests that it may interact with its targets to modulate their function, but the exact nature of these interactions is currently unknown.
Pharmacokinetics
For instance, its molecular weight of 176.26 suggests that it may be readily absorbed and distributed in the body . Its logP value of 2.90530 indicates a balance between hydrophilicity and lipophilicity, which could influence its distribution and bioavailability
Result of Action
It has been studied for its potential antitumor and antibacterial properties This suggests that it may have effects at the molecular and cellular levels, possibly through interactions with its targets
Biochemical Analysis
Biochemical Properties
4-Piperidinoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of amino acid arylamides, selective interleukin-2 inducible T-cell inhibitors, and antimalarial drugs . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the target biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cause changes in lipid droplet dynamics, which are crucial for cellular energy storage and metabolism . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and thus influencing various biochemical pathways . This binding can lead to either inhibition or activation of the enzymes, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition of harmful pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the metabolism of lipids by interacting with enzymes involved in lipid synthesis and degradation . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to lipid droplets, where it influences lipid metabolism and storage. This localization is essential for the compound’s role in regulating cellular processes.
Properties
IUPAC Name |
4-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSOIXYPHKEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328722 | |
Record name | 4-Piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2359-60-6 | |
Record name | 4-Piperidinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminophenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the lipophilicity of 4-piperidinoaniline (PA) contribute to the LD-targeting ability of the resulting carbon dots (CDs)?
A: this compound (PA) is a lipophilic molecule, meaning it has an affinity for fats and oils. [] When PA is used as a precursor for synthesizing carbon dots (CDs), the resulting PA CDs inherit this lipophilic character. This allows the PA CDs to preferentially interact with and accumulate within lipid droplets (LDs) in cells. LDs are intracellular storage organelles for neutral lipids, and their targeting by PA CDs enables researchers to visualize and study LD dynamics in living cells. []
Q2: How does the Quantitative Structure-Activity Relationship (QSAR) model contribute to the design of LD-targeting CDs using this compound?
A: The QSAR model establishes a relationship between the structure of a molecule and its biological activity. [] In this research, the researchers used the octanol-water partition coefficient (LogP), a measure of lipophilicity, as a key parameter in their QSAR model. [] By modifying the structure of p-phenylenediamine, a hydrophilic molecule, to this compound, a more lipophilic molecule, the researchers were able to predict and subsequently confirm the enhanced LD-targeting ability of the resulting CDs. This demonstrates the power of QSAR in designing organelle-specific CDs for various biological applications. []
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